molecular formula C14H20O B8295860 (4-Methoxyphenyl)cycloheptane

(4-Methoxyphenyl)cycloheptane

Cat. No. B8295860
M. Wt: 204.31 g/mol
InChI Key: WEXBCIAKNJEPAY-UHFFFAOYSA-N
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Patent
US08637710B2

Procedure details

1.80 M t-BuLi in pentane (0.78 mL, 1.40 mmol) was added at −40° C. to 5.0 mL of a THF solution of 4-methoxyphenylboronic acid pinacol ester (351.2 mg, 1.5 mmol). The reaction mixture was stirred at −40° C. for 30 minutes, and then stirred at 0° C. for 30 minutes. The solvent was removed at 0° C. under reduced pressure. White crystals of the residual lithium t-butyl borate were dissolved in 2.4 mL THF at 0° C. To the resulting solution of lithium t-butyl borate were added undecane (66.2 mg, 0.42 mmol), bromocycloheptane (178.2 mg, 1.01 mmol), a 0.10 M THF solution of magnesium bromide MgBr2 (2.00 mL, 0.20 mmol), and a THF solution (0.60 ml, 0.030 mmol, 3.00 mol %) of an iron chloride.1,2-bis(bis(3,5-trimethylsilylphenyl)phosphino)benzene complex (FeCl2.[3,5-(t-Bu)2]-DPPBz complex). The coupling reaction was performed at 40° C. for 3 hours. The resulting reaction mixture was cooled to 0° C., and 2.0 mL of a saturated aqueous solution of ammonium chloride was subsequently added thereto. The aqueous layer was extracted five times with diethylether. The combined organic extract was filtered using a Florisil pad (100-200 mesh, Nacalai Tesque, Inc.). After thin-layer chromatography (hexane), (4-methoxyphenyl)cycloheptane was obtained as a colorless liquid (0.199 g, yield 97%).
Name
iron chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.78 mL
Type
reactant
Reaction Step Five
Quantity
351.2 mg
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
lithium t-butyl borate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
66.2 mg
Type
reactant
Reaction Step Six
Quantity
178.2 mg
Type
reactant
Reaction Step Six
[Compound]
Name
magnesium bromide MgBr2
Quantity
2 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
saturated aqueous solution
Quantity
2 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Yield
97%

Identifiers

REACTION_CXSMILES
[Li]C(C)(C)C.CCCCC.[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16](B2OC(C)(C)C(C)(C)O2)=[CH:15][CH:14]=1.B([O-])([O-])OC(C)(C)C.[Li+].[Li+].CCCC[CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH3:48].BrC1CCCCCC1.[Cl-].[NH4+]>[Fe](Cl)Cl.CCCCCC.C1COCC1>[CH3:11][O:12][C:13]1[CH:14]=[CH:15][C:16]([CH:42]2[CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48]2)=[CH:17][CH:18]=1 |f:3.4.5,8.9|

Inputs

Step One
Name
iron chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0.6 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C(C)(C)C
Name
Quantity
0.78 mL
Type
reactant
Smiles
CCCCC
Name
Quantity
351.2 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)B1OC(C)(C)C(C)(C)O1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
lithium t-butyl borate
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(OC(C)(C)C)([O-])[O-].[Li+].[Li+]
Name
Quantity
66.2 mg
Type
reactant
Smiles
CCCCCCCCCCC
Name
Quantity
178.2 mg
Type
reactant
Smiles
BrC1CCCCCC1
Step Seven
Name
magnesium bromide MgBr2
Quantity
2 mL
Type
reactant
Smiles
Step Eight
Name
saturated aqueous solution
Quantity
2 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −40° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 0° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed at 0° C. under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
White crystals of the residual lithium t-butyl borate were dissolved in 2.4 mL THF at 0° C
CUSTOM
Type
CUSTOM
Details
The coupling reaction
WAIT
Type
WAIT
Details
was performed at 40° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted five times with diethylether
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1CCCCCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.199 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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